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molecular formula C8H7Cl2NO2 B1593650 Methyl 4-amino-3,5-dichlorobenzoate CAS No. 41727-48-4

Methyl 4-amino-3,5-dichlorobenzoate

Cat. No. B1593650
M. Wt: 220.05 g/mol
InChI Key: LBEKFAUAYVGHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03960571

Procedure details

2,6 -Dichloro-4-methoxycarbonylaniline (melting point: 72°-74°C) was prepared by introducing two chlorine atoms into the anilino nucleus using the method of Cohen; J. CHEM. SOC.; Vol. 81, Page 1336 (1902). The aniline was converted to 2,6 -dichloro-4-methoxycarbonylphenylhydrazine in a sodium nitritestannous chloride system using the method of D. S. Tarbell et al; JOURNAL OF THE AMERICAN CHEMICAL SOCIETY; Vol. 70, Page 1384 (1948). The melting point of the product was 130°-135°C.
[Compound]
Name
anilino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,6 -dichloro-4-methoxycarbonylphenylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C=CC=1NC(OCC)=CC([O-])=O.[Cl:18][C:19]1[CH:24]=[C:23]([C:25]([O:27][CH3:28])=[O:26])[CH:22]=[C:21]([Cl:29])[C:20]=1[NH:30]N.[Na]>>[Cl:18][C:19]1[CH:24]=[C:23]([C:25]([O:27][CH3:28])=[O:26])[CH:22]=[C:21]([Cl:29])[C:20]=1[NH2:30] |^1:31|

Inputs

Step One
Name
anilino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=CC(=O)[O-])OCC)C=CC(=C1)Cl
Step Three
Name
2,6 -dichloro-4-methoxycarbonylphenylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)C(=O)OC)Cl)NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 130°-135°C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)C(=O)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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